![molecular formula C7H13ClN4O3 B1407494 [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride CAS No. 1417570-01-4](/img/structure/B1407494.png)
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride
概要
説明
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
作用機序
Target of Action
Pyrazole derivatives, such as “[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride”, have been shown to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes like cholinesterase .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some pyrazole derivatives have been found to inhibit enzymes like cholinesterase, potentially acting as neuroprotective agents .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme like cholinesterase, it could affect the cholinergic system and neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely and depend on factors like their specific structure and formulation. Many heterocyclic compounds, which include pyrazoles, are known to have high chemotherapeutic values .
Result of Action
The result of the action of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, if a pyrazole derivative acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .
生化学分析
Biochemical Properties
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions suggest potential applications in the treatment of neurological disorders, where cholinesterase inhibition is a therapeutic strategy. Additionally, the nitro group in the compound can participate in redox reactions, further influencing its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been reported to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) and lipid peroxidation . These effects can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially affecting cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to inhibit cholinesterase enzymes involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules, leading to further biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit thermal stability with decomposition onset temperatures ranging from 147 to 228°C . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that could alter its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and oxidative stress . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in redox reactions . These intermediates can interact with cellular enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature, due to the presence of the hydrochloride salt, allows it to be efficiently transported across cell membranes . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with cellular macromolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K2CO3).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and other functional materials.
類似化合物との比較
Similar Compounds
- [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine
- [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine nitrate
- [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine sulfate
Uniqueness
Compared to similar compounds, [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is unique due to its specific combination of functional groups. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications. Additionally, the specific arrangement of the ethoxy, nitro, and amine groups provides distinct chemical reactivity and biological activity profiles.
特性
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDOYGZQUHSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


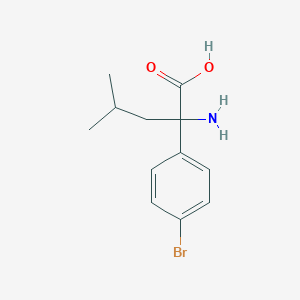
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

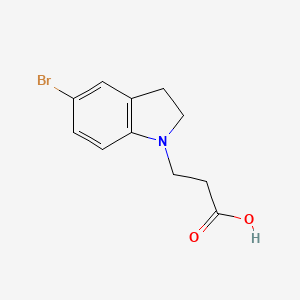
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)
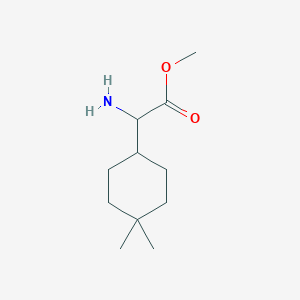

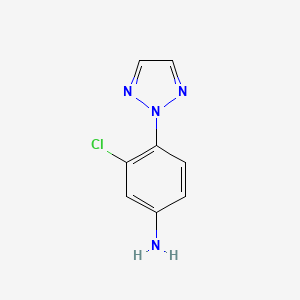
![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
amine](/img/structure/B1407427.png)
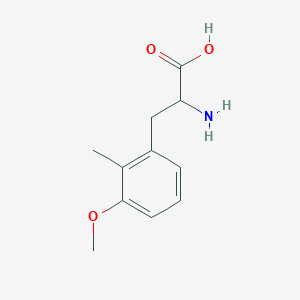

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

